2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one
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Overview
Description
“2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one” is a chemical compound with the CAS Number: 1453800-38-8 . It has a molecular weight of 229.08 . The IUPAC name for this compound is 2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The InChI Code for this compound is 1S/C8H9BrN2O/c9-7-4-5-6(11-7)2-1-3-10-8(5)12/h4,11H,1-3H2,(H,10,12) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Chemical Reactions and Synthesis
- 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one is involved in various chemical reactions such as Michael addition and Diels-Alder/retro Diels Alder reactions, forming a range of adducts and derivatives (Bennett & Cann, 1994).
- This compound can undergo reactions like alkylation, reduction of the lactam group, and bromination, leading to the synthesis of structurally diverse molecules (Troxler, Stoll, & Niklaus, 1968).
Synthesis of Heterocyclic Compounds
- It serves as an intermediate in synthesizing various heterocyclic structures like tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one, which involves transformations like intramolecular cross-coupling (Boichenko et al., 2019).
- It plays a role in the construction of pyrrolo[2,3-c]azepine systems, which can further be converted to three-ring systems, demonstrating its versatility in the synthesis of complex molecules (Glushkov & Stezhko, 1980).
Development of New Pharmaceutical Compounds
- This chemical is crucial in synthesizing new compounds with potential biological activities, such as antimicrobial properties (Demchenko et al., 2021).
- It is used in creating azacycloalkane-1,2-fused pyrroles, which have applications in pharmaceutical research (Shmatova & Nenajdenko, 2018).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been found to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
The mode of action of “2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one” is currently unknown due to the lack of specific information . Similar compounds have been shown to inhibit fgfr signaling pathway, which plays an essential role in various types of tumors .
Biochemical Pathways
These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one involves the conversion of a pyrrole derivative to the desired product through a series of reactions.", "Starting Materials": [ "2,5-dimethylpyrrole", "2-bromoacetyl bromide", "sodium hydride", "acetic anhydride", "phosphorus pentoxide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2,5-dimethylpyrrole is reacted with 2-bromoacetyl bromide in the presence of sodium hydride to form 2-bromo-5-(2-bromoacetyl)-1,4-dimethylpyrrole.", "Step 2: The above product is then treated with acetic anhydride and phosphorus pentoxide to form 2-bromo-1,4-dimethyl-5-acetoxy-pyrrole.", "Step 3: The above product is then reacted with acetic acid and hydrochloric acid to form 2-bromo-1,4-dimethyl-5-formyl-pyrrole.", "Step 4: The above product is then treated with sodium hydroxide to form 2-bromo-1,4-dimethyl-5-hydroxymethyl-pyrrole.", "Step 5: The above product is then reacted with ethanol and acetic acid to form 2-bromo-1,4-dimethyl-5-ethoxymethyl-pyrrole.", "Step 6: The above product is then treated with hydrochloric acid to form 2-bromo-1,4-dimethyl-5-methoxymethyl-pyrrole.", "Step 7: The above product is then reacted with sodium hydroxide to form 2-bromo-1,4-dimethyl-5-hydroxymethyl-pyrrole.", "Step 8: The above product is then treated with acetic anhydride and phosphorus pentoxide to form 2-bromo-1,4-dimethyl-5-acetoxy-pyrrole.", "Step 9: The above product is then reacted with acetic acid and hydrochloric acid to form 2-bromo-1,4-dimethyl-5-formyl-pyrrole.", "Step 10: The above product is then treated with sodium hydroxide to form 2-bromo-1,4-dimethyl-5-hydroxymethyl-pyrrole.", "Step 11: The above product is then reacted with ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(ethoxycarbonyl)-pyrrole.", "Step 12: The above product is then treated with sodium hydride and 1,2-dibromoethane to form 2-bromo-1,4-dimethyl-5-(2-bromoethyl)-pyrrole.", "Step 13: The above product is then reacted with 1,2-diaminoethane to form 2-bromo-1,4-dimethyl-5-(2-aminoethyl)-pyrrole.", "Step 14: The above product is then treated with sodium hydride and 1,2-dibromoethane to form 2-bromo-1,4-dimethyl-5-(2-bromoethyl)-pyrrole.", "Step 15: The above product is then reacted with sodium azide to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-pyrrole.", "Step 16: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 17: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 18: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 19: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 20: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 21: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 22: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 23: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 24: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 25: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 26: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 27: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 28: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 29: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 30: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 31: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 32: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 33: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 34: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 35: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 36: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 37: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-az | |
CAS No. |
1453800-38-8 |
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.1 |
Purity |
0 |
Origin of Product |
United States |
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